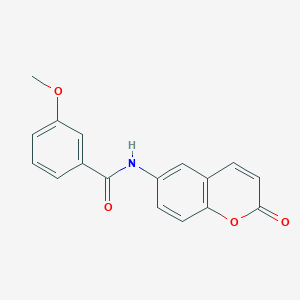

3-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide” is a chemical compound with the molecular formula C18H14N2O4S . It has an average mass of 354.380 Da and a monoisotopic mass of 354.067413 Da .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a number of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides .Aplicaciones Científicas De Investigación

- Researchers have synthesized and characterized derivatives of this compound, including coumarins and benzofuran derivatives . These compounds demonstrated significant inhibitory activity against bacterial strains. Their antimicrobial potential makes them promising candidates for drug development.

- Indole derivatives, which share structural similarities with our compound, have been studied for their anti-HIV-1 effects . Although direct evidence for our compound’s anti-HIV-1 activity is lacking, its structural features warrant further investigation in this context.

- Coumarins, including related derivatives, exhibit anti-inflammatory effects . While specific studies on our compound are scarce, its chromenyl and benzamide moieties suggest potential anti-inflammatory activity.

- Coumarins have been recognized as potent inhibitors of bacterial DNA gyrase . Given the structural resemblance, our compound may also exhibit similar properties.

- The crystal structure of a related compound, N-[2-(6-Methoxy-2-oxo-2H-chromen-4-yl)-benzofuran-3-yl]-benzamide , has been determined using X-ray diffraction . Such studies provide insights into its molecular arrangement and potential interactions.

- Researchers have synthesized and characterized various derivatives of our compound using spectroscopic techniques like NMR and mass spectrometry . These studies contribute to our understanding of its properties.

Antimicrobial Activity

Anti-HIV-1 Activity

Anti-Inflammatory Properties

DNA Gyrase Inhibition

Crystal Structure Studies

Chemical Synthesis and Characterization

Mecanismo De Acción

Target of Action

It’s worth noting that coumarin derivatives, which this compound is a part of, have been known to exhibit remarkable anti-tumorial, anti-inflammatory, and anti-viral effects .

Mode of Action

Coumarin derivatives are known to interact with their targets in a way that inhibits the growth of certain bacterial strains .

Biochemical Pathways

It’s known that coumarin derivatives can affect various biological activities, including anticoagulant, antithrombiotics, antifungal, antiinflammatory, and antiviral activities .

Result of Action

It’s known that coumarin derivatives can exert significant inhibitory activity against the growth of tested bacterial strains .

Action Environment

It’s known that coumarin derivatives are soluble in ethanol , which could potentially influence its action and stability.

Propiedades

IUPAC Name |

3-methoxy-N-(2-oxochromen-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4/c1-21-14-4-2-3-12(10-14)17(20)18-13-6-7-15-11(9-13)5-8-16(19)22-15/h2-10H,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZMSYSNDGGYROX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(4-acetylphenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B2586523.png)

![N-[(4-Methylphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2586524.png)

![4-Methylsulfonyl-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2586528.png)

![N-(5-chloro-2-methylphenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2586529.png)

![2-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-1-propyl-1H-benzimidazole](/img/structure/B2586532.png)

![N-(3,4-dimethylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2586537.png)

![Ethyl 6-oxo-2-(trifluoromethyl)-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate](/img/structure/B2586542.png)

![2-(3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/no-structure.png)